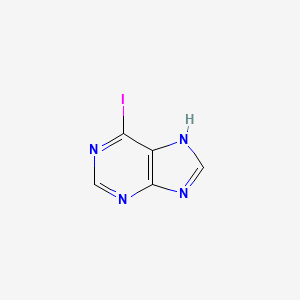

6-Iodopurine

Beschreibung

Significance of Purine (B94841) Derivatives in Chemical Biology and Medicinal Chemistry

Purine derivatives are a cornerstone of chemical biology and medicinal chemistry due to their fundamental role in numerous biological processes. avcr.czrsc.org As constituents of nucleic acids, DNA and RNA, they are integral to the storage and transmission of genetic information. avcr.cz Beyond this, purine-based molecules like adenosine (B11128) triphosphate (ATP) are the primary energy currency of the cell, while others such as guanosine (B1672433) triphosphate (GTP), nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), and flavin adenine dinucleotide (FAD) act as crucial cofactors for a vast array of enzymes. avcr.cz Purines also function as signaling molecules, for instance, through their interaction with purinoceptors and adenosine receptors. avcr.cz

The structural similarity of synthetic purine derivatives to their endogenous counterparts allows them to interact with and modulate the activity of various biological targets, including enzymes and receptors. ontosight.aiontosight.ai This has led to the development of a multitude of biologically active compounds, including antiviral and cytostatic drugs. avcr.cz Consequently, the purine scaffold is considered a "privileged" structure in medicinal chemistry, attracting significant research interest for the development of new therapeutic agents. ontosight.airesearchgate.net

Overview of Halogenated Purine Core Structures in Academic Research

Halogenation of the purine core is a key strategy in medicinal chemistry to create novel derivatives with altered chemical and biological properties. researchgate.net The introduction of halogen atoms can influence the compound's reactivity, metabolic stability, and ability to interact with biological targets. ontosight.aiacs.org Halogenated purines serve as versatile intermediates in the synthesis of more complex molecules. avcr.czacs.org

Different halogenated purine core structures are utilized in research, with variations in the type and position of the halogen atom(s). For instance, 6-chloropurine (B14466) and its derivatives are common starting materials for the synthesis of various purine analogues. researchgate.netmdpi.com Dihalogenated purines, such as 2,6-dichloropurine (B15474) and 6-chloro-2-iodopurine, offer opportunities for regioselective modifications at different positions of the purine ring. avcr.czresearchgate.net The choice of halogen is critical; for example, while 6-chloropurine is a useful building block, the corresponding 6-iodopurine often exhibits superior reactivity in certain chemical transformations, such as metal-catalyzed cross-coupling reactions. acs.orgacs.org

Contextualizing this compound within the Broader Field of Halogenated Purine Chemistry

This compound stands out as a particularly valuable member of the halogenated purine family. acs.org Its significance lies in its enhanced reactivity compared to other 6-halopurines, especially in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. acs.orgacs.org This heightened reactivity makes it a preferred intermediate for the synthesis of a wide range of C6-substituted purine derivatives. acs.orgacs.org

While 6-chloropurine is a common precursor, its conversion to this compound via an aromatic Finkelstein reaction is often a strategic step to facilitate subsequent chemical modifications. acs.org The iodine atom at the C6 position serves as an excellent leaving group, enabling the introduction of various functional groups, including aryl, alkenyl, and amino moieties. avcr.czacs.org This versatility has positioned this compound as a key building block for creating libraries of novel purine derivatives for screening in drug discovery programs and for applications in chemical biology, such as the modification of RNA. avcr.czacs.orgnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-iodo-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBFSSALYRLHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180108 | |

| Record name | Purine, 6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2545-26-8 | |

| Record name | 6-Iodo-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2545-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purine, 6-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002545268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Iodopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine, 6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-iodopurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Iodopurine and Its Derivatives

Regioselective Iodination Strategies

Achieving position-specific iodination of the purine (B94841) scaffold is paramount for the targeted synthesis of complex derivatives. Methodologies have been developed that allow for the selective introduction of iodine at the C6 position, among others, through both chemical and biological routes.

Acid-Catalyzed Aromatic Finkelstein Reactions of 6-Chloropurine (B14466) Nucleosides

A highly efficient method for the synthesis of 6-iodopurine nucleosides involves an acid-catalyzed aromatic Finkelstein reaction. This SNAr (Nucleophilic Aromatic Substitution) iodination provides a simple and cost-effective procedure for converting more readily available 6-chloropurine nucleosides into their more reactive 6-iodo counterparts. researchgate.netbiosynth.com

The reaction typically involves treating a protected 6-chloropurine nucleoside, such as mesitoyl or toluoyl esters of inosine (B1671953) or 2'-deoxyinosine, with sodium iodide (NaI) in the presence of trifluoroacetic acid (TFA) in a solvent like butanone. tandfonline.com A remarkable feature of this transformation is its ability to proceed readily at very low temperatures, between -50 to -40 °C, which is particularly advantageous for acid-labile compounds like 2'-deoxynucleosides. researchgate.nettandfonline.com The protonation of a ring nitrogen by the acid enhances the purine's reactivity towards nucleophilic attack. uniprot.org This method achieves quantitative conversion of the 6-chloro derivatives to the 6-iodo analogues. tandfonline.com

The resulting this compound nucleosides are demonstrably superior substrates in subsequent reactions compared to their chloro-analogues. researchgate.netacs.org This enhanced reactivity is crucial for C-C and C-N bond-forming reactions. researchgate.net

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 6-Chloropurine nucleoside derivatives (protected) | NaI, Trifluoroacetic acid (TFA), Butanone | This compound nucleoside derivatives | Quantitative |

Lithiation-Quenching Sequences for Position-Specific Iodination of Purine Scaffolds

Lithiation followed by quenching with an electrophile is a powerful strategy for the regioselective functionalization of heterocyclic compounds, including the purine scaffold. While direct C6 lithiation can be challenging due to the higher acidity of the C8 proton, this method has been successfully applied to introduce iodine at other positions, demonstrating the principle of the methodology. uniprot.org

The strategy generally involves the use of a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), to deprotonate a specific carbon atom on a protected purine ring at low temperatures (e.g., -78 °C). biosynth.comtandfonline.comnih.gov The resulting lithiated intermediate is then "quenched" by an electrophile, such as molecular iodine (I₂) or tributyltin chloride followed by iodination, to introduce the iodine atom at the desired position. biosynth.comtandfonline.comnih.gov

For instance, a high-yielding, regiospecific lithiation/quenching sequence has been developed for the 2-position of 6-chloro-9-THP-purine. tandfonline.comnih.gov In this process, the protected purine is treated with LiTMP and tributyltin chloride, followed by reaction with iodine to afford the 2-iodo derivative in high yield. tandfonline.comnih.gov Similarly, N⁹-protected 2,6-dichloropurine (B15474) can be treated with LDA and then iodine to yield the 8-iodo derivative. biosynth.com These examples underscore the utility of lithiation-quenching sequences for the position-specific iodination of the purine core, providing key intermediates for further diversification. tandfonline.comnih.gov

| Substrate | Base | Quenching Agent | Position Iodinated | Reference |

|---|---|---|---|---|

| 6-Chloro-9-THP-purine | LiTMP | 1. Tributyltin chloride, 2. Iodine | C2 | tandfonline.comnih.gov |

| N⁹-Protected 2,6-dichloropurine | LDA | Iodine | C8 | biosynth.com |

| N⁶-Protected 6-chloropurine | LiTMP | Iodine | C2 and C8 | biosynth.com |

Biosynthetic and Biocatalytic Approaches Utilizing Microorganisms (e.g., Bacillus stearothermophilus ATCC 12980)

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of nucleoside analogues. Whole-cell biocatalysts, particularly from thermophilic microorganisms, have been successfully employed for the production of this compound nucleosides. The thermophile Geobacillus stearothermophilus (formerly Bacillus stearothermophilus) has emerged as a valuable biocatalyst for these transformations. nih.govresearchgate.netscispace.com

The enzymatic process typically involves a transglycosylation reaction, where the ribosyl or 2'-deoxyribosyl moiety is transferred from a pyrimidine (B1678525) nucleoside donor (like uridine (B1682114) or thymidine) to a purine base acceptor (like this compound). nih.govscispace.com G. stearothermophilus possesses purine nucleoside phosphorylase (PNP) enzymes that catalyze this reversible phosphorolysis and transfer. tandfonline.comebi.ac.uknih.gov

Studies have shown that Bacillus stearothermophilus ATCC 12980 is an effective biocatalyst for producing various 6-substituted purine ribonucleosides, including this compound riboside. researchgate.netscispace.com Similarly, Geobacillus stearothermophilus CECT 43 has been used for the synthesis of 6-halogenated purine 2'-deoxyribonucleosides, achieving an 85% conversion to this compound-2'-deoxyriboside in 24 hours when using 2'-deoxyuridine (B118206) as the sugar donor. nih.gov The use of immobilized whole cells allows for the reuse of the biocatalyst, enhancing the sustainability of the process. nih.govscispace.com

| Product | Biocatalyst | Sugar Donor | Reaction Time | Conversion (%) |

|---|---|---|---|---|

| This compound riboside | B. stearothermophilus ATCC 12980 | Uridine | 1-24 h | 29 |

| This compound-2'-deoxyriboside | G. stearothermophilus CECT 43 | 2'-Deoxyuridine | 24 h | 85 |

| This compound riboside | G. stearothermophilus CECT 43 | Uridine | 8 h | 65 |

Cross-Coupling Reactions and this compound as a Synthetic Intermediate

The C6-iodo group of this compound and its nucleosides serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions, making these compounds highly valuable synthetic intermediates. The enhanced reactivity of the C-I bond compared to C-Cl or C-Br bonds allows for milder reaction conditions and often leads to higher yields of the desired products. acs.orgbyu.edu

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound derivatives are particularly well-suited substrates for these transformations.

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for synthesizing 6-alkynylpurine derivatives. byu.edu These alkynylated products are important intermediates themselves, for example, in the synthesis of highly substituted 6-arylpurine nucleosides. byu.edu

The superiority of this compound nucleosides over their 6-chloro counterparts in the Sonogashira reaction is well-documented. byu.edu For example, in a direct comparison, the reaction of a protected this compound nucleoside with 1-hexyne (B1330390) in the presence of a palladium catalyst (Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI) gave the 6-alkynyl product in 92% yield after only 20 minutes at ambient temperature. In stark contrast, the corresponding 6-chloro analogue failed to produce any detectable product after 10 hours under similar conditions. byu.edu Even under more forcing conditions (DMF, 16h), the 6-chloro substrate only provided a 40% yield, while the 6-iodo substrate reaction was complete in just 10 minutes. byu.edu This highlights the significantly enhanced reactivity and utility of this compound as a precursor for alkynylated derivatives.

| Substrate (Protected Nucleoside) | Catalyst System | Conditions | Product Yield | Reaction Time |

|---|---|---|---|---|

| 6-Chloropurine derivative | Pd(PPh₃)₄/CuI/TEA | Ambient Temperature | No product detected | 10 h |

| This compound derivative | Pd(PPh₃)₄/CuI/TEA | Ambient Temperature | 92% | 20 min |

| 6-Chloropurine derivative | Pd(PPh₃)₄/CuI | DMF, Ambient Temperature | 40% | 16 h |

| This compound derivative | Pd(PPh₃)₄/CuI | DMF, Ambient Temperature | Quantitative | 10 min |

Coupling with Organometallic Reagents (e.g., Organozinc Reagents)

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic and heteroaromatic systems. scribd.comlibretexts.org In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org this compound is a competent substrate for SNAr reactions, allowing for the introduction of various nitrogen, oxygen, and sulfur nucleophiles at the C6 position. nih.govacs.org

The reactivity of this compound in SNAr reactions is highly dependent on the nucleophile and the reaction conditions. With a weakly basic arylamine like aniline (B41778), a protected this compound nucleoside reacts to give the corresponding N-aryl product in 80% yield, while the 6-chloro analogue shows no reactivity under the same conditions. acs.org Kinetic studies reveal that reactions with aniline can be autocatalytic, exhibiting significant induction periods. acs.orgresearchgate.netacs.org This induction period can be eliminated by the addition of an acid catalyst, such as trifluoroacetic acid (TFA). acs.orgresearchgate.netacs.org The acid protonates a nitrogen atom on the purine ring (primarily N7), making the system more electron-deficient and thus more susceptible to nucleophilic attack. acs.orgresearchgate.net

Systematic studies comparing the reactivity of 6-halopurine nucleosides (where the halogen is F, Cl, Br, or I) have provided crucial insights into the role of the leaving group in SNAr reactions. The observed reactivity order is not constant and depends significantly on the nucleophile and conditions. acs.orgnih.gov

For many nucleophiles, the reactivity order follows the expected trend based on the electronegativity of the halogen, with fluorine being the best leaving group (F > Br > Cl > I or similar variations). acs.orgresearchgate.netacs.org However, a notable exception occurs with weakly basic arylamines, such as aniline, in the absence of an acid catalyst. Under these conditions, the reactivity order is inverted, with iodine being the best leaving group: I > Br > Cl >> F. acs.orgresearchgate.netacs.orgnih.gov This reversal highlights the complexity of the reaction mechanism, where the cleavage of the carbon-halogen bond is more significant in the rate-determining step for these specific nucleophiles. researchgate.net When an acid catalyst (TFA) is added, the order changes again to F > I > Br > Cl, demonstrating the profound influence of reaction conditions on selectivity and reactivity. acs.orgresearchgate.netacs.orgnih.gov

Table 3: Comparative Reactivity of 6-Halopurine Nucleosides in SNAr Reactions

| Nucleophile / Conditions | Reactivity Order | Reference |

|---|---|---|

| Butylamine (BuNH₂) in MeCN | F > Br > Cl > I | acs.orgresearchgate.netacs.org |

| Methanol (MeOH) / DBU in MeCN | F > Cl ≈ Br > I | acs.orgresearchgate.netacs.org |

| Potassium thioacetate (B1230152) (K⁺⁻SCOCH₃) in DMSO | F > Br > I > Cl | acs.orgresearchgate.netacs.org |

| Aniline in MeCN at 70°C | I > Br > Cl >> F | acs.orgresearchgate.netacs.orgnih.gov |

| Aniline / TFA in MeCN at 50°C | F > I > Br > Cl | acs.orgresearchgate.netacs.orgnih.gov |

Reactivity with Arylamines and Other Nucleophiles

Halogen-Magnesium Exchange for Selective Purine Functionalization

The halogen-magnesium exchange reaction is a powerful technique for generating organometallic reagents (Grignard reagents) that can then react with various electrophiles. This method offers a route to functionalize the C6 position of the purine ring. The halogen-metal exchange of 9-benzyl-6-iodopurine with isopropylmagnesium chloride (iPrMgCl) in toluene (B28343) at low temperatures proceeds almost quantitatively to form the 6-magnesiated purine. acs.org This purine-derived Grignard reagent can then react selectively with electrophiles like aldehydes to form the corresponding secondary alcohols in moderate to good yields. acs.orgresearchgate.net

This methodology has also been successfully applied to unprotected this compound. acs.orgd-nb.info The process involves an initial deprotonation of the acidic N-H proton, followed by the iodine-magnesium exchange. The resulting dimagnesiated species can then be trapped with an electrophile. For example, reaction of the magnesium reagent derived from this compound with PhSSO₂Ph afforded the desired 6-thiophenyl purine in 55% yield. acs.orgd-nb.info The choice of solvent can be critical; performing the exchange on 9-substituted 6-iodopurines with ethylmagnesium bromide in dichloromethane (B109758) gave significantly higher yields of subsequent alcohol products (55-80%) compared to reactions run in THF (≤15%). researchgate.net

Metal-Free Construction of C-N, C-O, and C-S Bonds at C6 Position

The development of synthetic methods that avoid the use of transition metals is a significant goal in modern chemistry, as it can lead to more cost-effective, sustainable, and biocompatible processes by eliminating the risk of toxic metal contamination in the final products. For purine derivatives, the C6 position is susceptible to nucleophilic attack due to the electron-withdrawing nature of the heterocyclic ring system. This compound, in particular, serves as a highly effective substrate for metal-free bond-forming reactions. researchgate.net

The primary mechanism for these transformations is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile attacks the C6 carbon, leading to the displacement of the iodide leaving group. researchgate.netresearchgate.netdiva-portal.org The high reactivity of this compound under mild, metal-free conditions makes it a versatile building block for introducing a variety of functional groups at this position. researchgate.net Research has demonstrated the successful and facile construction of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds at the C6 position. researchgate.net While for many SNAr reactions the reactivity of haloarenes follows the order F > Br > Cl > I, this compound has proven to be an excellent substrate for reactions with various N, O, and S nucleophiles, particularly with arylamines. researchgate.netbyu.edu

Construction of C-N Bonds

The reaction of this compound with various nitrogen-based nucleophiles, such as primary and secondary amines, proceeds efficiently without the need for a metal catalyst. This method provides direct access to a wide range of 6-aminopurine derivatives. The reactions are typically carried out under mild conditions, facilitating the synthesis of complex molecules, including modified oligonucleotides. researchgate.net The process involves the direct displacement of the iodine atom by the amine nucleophile. researchgate.net

| Entry | Nitrogen Nucleophile | General Conditions | Product Class |

|---|---|---|---|

| 1 | Primary Aliphatic Amines (e.g., Butylamine) | Base-mediated, MeCN | N6-alkyl-adenine derivatives |

| 2 | Secondary Aliphatic Amines | Base-mediated, mild conditions | N6,N6-dialkyl-adenine derivatives |

| 3 | Aromatic Amines (e.g., Aniline) | Mild conditions, polar solvents | N6-aryl-adenine derivatives |

| 4 | Amino Acid Esters | Base-mediated, mild conditions | Purinyl-amino acid conjugates |

Construction of C-O Bonds

Similarly, 6-alkoxypurines can be synthesized through the metal-free reaction of this compound with alcohols. This SNAr reaction typically requires a base to deprotonate the alcohol, forming a more potent alkoxide nucleophile, which then displaces the iodide from the purine ring. This methodology allows for the straightforward incorporation of various alkoxy groups at the C6 position. researchgate.net

| Entry | Oxygen Nucleophile | General Conditions | Product Class |

|---|---|---|---|

| 1 | Methanol | Base (e.g., DBU) in MeCN | 6-Methoxypurine |

| 2 | Primary Alcohols | Base-mediated, mild conditions | 6-alkoxy-purine derivatives |

| 3 | Secondary Alcohols | Base-mediated, mild conditions | 6-isopropoxy/cycloalkoxy-purine derivatives |

Construction of C-S Bonds

The formation of C-S bonds at the C6 position of the purine ring can also be achieved under metal-free conditions by reacting this compound with sulfur nucleophiles like thiols. researchgate.net The reaction proceeds readily, yielding 6-thioalkyl or 6-thioaryl purine derivatives, which are important compounds in medicinal chemistry. mdpi.com The high reactivity of this compound facilitates its conversion to valuable intermediates for the synthesis of drugs such as 6-mercaptopurine (B1684380) and thioguanine. google.com

| Entry | Sulfur Nucleophile | General Conditions | Product Class |

|---|---|---|---|

| 1 | Alkyl Thiols (e.g., Isopentylthiol) | Base (e.g., DBU) in MeCN | 6-alkylthio-purine derivatives |

| 2 | Aryl Thiols | Base-mediated, mild conditions | 6-arylthio-purine derivatives |

| 3 | Potassium Thiocyanate | Solvent-mediated | 6-Thiocyanatopurine |

| 4 | Thiourea | Solvent-mediated | 6-Mercaptopurine derivatives |

Chemical Modifications and Nucleic Acid Integration Studies

Synthesis of 6-Iodopurine Nucleosides and Oligonucleotides

The journey of incorporating this compound into nucleic acids begins with the synthesis of its corresponding nucleoside and subsequent preparation for oligonucleotide synthesis.

A key step in the synthesis of this compound nucleosides is the formation of the N-glycosidic bond between the purine (B94841) base and a protected ribose or deoxyribose sugar. The Vorbrüggen glycosylation is a widely employed method for this purpose. nih.govresearchgate.netnih.gov This reaction typically involves the coupling of a silylated heterocyclic base with a protected sugar, often an acetylated or benzoylated derivative, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govresearchgate.netnih.gov

For instance, in the synthesis of 7-deaza-2′-methyladenosine analogues, a Vorbrüggen protocol was utilized for the N-glycosylation of 6-chloro-7-deaza-7-iodopurine with a perbenzoylated 2-methyl-ribose. nih.govresearchgate.netnih.gov The reaction conditions, including the choice of solvent and catalyst, are critical to achieving good yields and avoiding the formation of by-products. nih.govresearchgate.net Research has shown that using 1,2-dichloroethane (B1671644) instead of acetonitrile (B52724) as the solvent can significantly improve the conversion to the desired nucleoside product. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield | Reference |

| 6-chloro-7-deaza-7-iodopurine | Perbenzoylated 2-methyl-ribose | TMSOTf/DBU | Acetonitrile | Desired Nucleoside | ~20-30% | nih.gov |

| 6-chloro-7-deaza-7-iodopurine | Perbenzoylated 2-methyl-ribose | TMSOTf/DBU | 1,2-dichloroethane | Desired Nucleoside | up to 58% | nih.gov |

Once the this compound nucleoside is synthesized, it must be converted into a phosphoramidite (B1245037) derivative to be compatible with automated solid-phase oligonucleotide synthesis. nih.govthermofisher.com This involves the reaction of the 5'-dimethoxytrityl (DMT) protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base. atdbio.com The resulting this compound phosphoramidite can then be used as a building block in standard DNA or RNA synthesizers. thermofisher.comumich.edu The purity and stability of the phosphoramidite are crucial for achieving high coupling efficiencies during oligonucleotide synthesis. thermofisher.com

An alternative and efficient approach for creating modified oligonucleotides involves the on-column postsynthetic modification of a precursor oligonucleotide containing this compound. mdpi.comx-mol.netresearchgate.net In this method, a standard oligodeoxynucleotide (ODN) is synthesized with a this compound residue at a specific position. mdpi.comx-mol.netresearchgate.net While the ODN is still attached to the solid support (e.g., controlled pore glass, CPG), it is subjected to a chemical reaction to modify the this compound base. mdpi.comx-mol.netresearchgate.net

A prime example of this is the on-column Sonogashira coupling, where the this compound-containing ODN is reacted with terminal alkynes in the presence of a palladium catalyst. mdpi.comx-mol.netresearchgate.net This strategy has been successfully employed to synthesize a variety of ODNs with alkynylated purine derivatives, which are valuable for studying DNA structure and function. mdpi.comx-mol.netnih.gov This on-column approach circumvents the need to synthesize and purify individual modified phosphoramidites, offering a more streamlined process for generating a library of modified oligonucleotides. mdpi.comresearchgate.net

Phosphoramidite Synthesis for Oligonucleotide Incorporation

Post-Synthetic Modification of Nucleic Acids Utilizing this compound Scaffolds

The true versatility of this compound lies in its utility as a reactive scaffold for post-synthetic modifications of DNA and RNA. researchgate.netacs.org The carbon-iodine bond at the C6 position of the purine is susceptible to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide array of functional groups. acs.orgnih.gov

This compound can be readily incorporated into both DNA and RNA strands during solid-phase synthesis using its phosphoramidite derivative. ontosight.ai Once incorporated, the iodine atom serves as a convenient handle for further chemical transformations. acs.orgnih.gov For instance, Suzuki-Miyaura cross-coupling reactions can be performed on this compound-containing oligonucleotides to introduce aryl or heteroaryl groups. acs.orgacs.org This post-synthetic modification strategy has been instrumental in creating nucleic acids with tailored properties, such as fluorescence or altered base-pairing capabilities. acs.orgacs.org

Furthermore, the this compound moiety can undergo nucleophilic aromatic substitution (SNA_r) reactions with various nucleophiles, including amines, thiols, and alcohols, leading to the formation of C-N, C-S, and C-O bonds, respectively. acs.orgnih.gov These reactions are often performed under mild conditions, making them compatible with the sensitive nature of nucleic acids. nih.gov

| Reaction Type | Reactants | Product | Application | Reference |

| Sonogashira Coupling | This compound-ODN, Terminal Alkyne | Alkynylated Purine-ODN | Unnatural base pair studies | mdpi.comx-mol.net |

| Suzuki-Miyaura Coupling | This compound-ODN, Arylboronic Acid | C6-Aryl-Purine-ODN | Fluorescent probes, modified aptamers | acs.orgacs.org |

| Nucleophilic Substitution | This compound-RNA, Amines/Thiols/Alcohols | C6-Amino/Thio/Oxy-Purine-RNA | Diverse RNA modifications | nih.gov |

A significant application of this compound chemistry is in the design and synthesis of unnatural base pairs (UBPs). mdpi.comx-mol.net By modifying the 6-position of the purine ring, researchers can create novel nucleobases with altered hydrogen-bonding patterns and steric properties. ontosight.ai For example, this compound nucleosides have been used as precursors to synthesize derivatives like 2-amino-6-(2-thienyl)purine and 2-amino-6-(2-furanyl)purine. nih.gov These unnatural bases, when paired with a complementary partner such as pyridin-2-one, can form stable and selective base pairs within a DNA duplex. nih.gov

The on-column synthesis approach has proven particularly valuable for the systematic exploration of structure-function relationships in UBPs. mdpi.comx-mol.net By synthesizing a library of alkynylated purine derivatives from a common this compound precursor, scientists can efficiently screen for UBPs with optimized stability and selectivity. mdpi.comx-mol.net These studies have revealed that the structure of the pseudo-nucleobase significantly influences the stability of the base pair. mdpi.comx-mol.netnih.gov

Applications in RNA Architecture Modification and Epitranscriptomics

The study of post-transcriptional modifications on RNA, a field known as epitranscriptomics, has highlighted the crucial roles these modifications play in biological processes. nih.govresearchgate.net Artificially introduced modifications are also a powerful tool for investigating RNA structure, dynamics, and interference. nih.govacs.org this compound (6IP) has emerged as a highly effective and versatile building block for the postsynthetic modification of purine architecture within RNA. nih.govacs.org Its high reactivity is central to its utility, allowing for a range of chemical alterations under mild conditions. nih.govacs.org

After being incorporated into RNA strands via solid-phase synthesis, this compound serves as a reactive handle for introducing a wide variety of functional groups. acs.org It facilitates the metal-free construction of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds through nucleophilic aromatic substitution (SNAr) reactions. nih.govacs.orgacs.org This allows for the synthesis of RNA containing N6-modified adenine (B156593), O6-modified hypoxanthine, and S6-modified mercaptopurine derivatives by reacting the this compound-containing RNA with corresponding amines, phenols, and thiols in aqueous solutions. acs.org

Furthermore, this compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions to form carbon-carbon (C-C) bonds. nih.govacs.org Specifically, the Suzuki-Miyaura cross-coupling reaction has been successfully employed to modify RNA, providing a convenient method for creating diverse RNA modifications, particularly for oligonucleotides with specific structural requirements. nih.govacs.org This strategy of using a reactive building block like this compound simplifies the synthesis of functionally diverse RNA molecules, which are essential for research in epitranscriptomics and RNA biology. nih.govresearchgate.net

Table 1: Chemical Reactions for RNA Modification Using this compound

| Reaction Type | Reagents/Conditions | Bond Formed | Resulting Modification | Reference(s) |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Phenols, Thiols | C-N, C-O, C-S | N6-modified adenine, O6-modified hypoxanthine, S6-modified mercaptopurine | nih.govacs.org |

| Suzuki-Miyaura Cross-Coupling | Aryl boronic acids, Pd catalyst | C-C | C6-aryl purines | nih.govacs.org |

Bio-conjugation and Chemical Probe Development for Biological Systems

The reactivity of this compound makes it an ideal tool for bio-conjugation and the development of chemical probes to study biological systems. orcid.org Bio-conjugation strategies often rely on post-synthetic modification approaches where a reactive handle, such as this compound, is first incorporated into a nucleic acid and then conjugated with another molecule. researchgate.netmdpi.com

A significant application of this compound is in the site-specific labeling of nucleic acids for creating functional probes. acs.orgfigshare.com For instance, palladium-catalyzed cross-coupling reactions have been used to synthesize conjugates of amino acids and nucleobases from 6-iodopurines. figshare.com The Sonogashira coupling reaction, in particular, has been employed for the on-column synthesis of oligodeoxynucleotides (ODNs) containing various alkynylated purine derivatives, starting from a this compound-modified ODN. researchgate.netmdpi.comresearchgate.net This method allows for the systematic creation of modified DNA and RNA strands to investigate base-pairing properties and develop novel biotechnological tools. mdpi.comresearchgate.net

Moreover, this compound has been utilized to create RNA-protein cross-links, providing a method to investigate their interactions within biological systems. acs.org The SNAr reaction between a this compound-modified RNA and the lysine (B10760008) residues of a protein can form a covalent bond under biocompatible conditions. acs.org This has been demonstrated by cross-linking a 6IP-RNA with recombinant human histone H3, a reaction confirmed by SDS-PAGE analysis which showed the formation of a higher molecular weight conjugate. acs.org This approach offers a powerful method for mapping RNA-protein interaction sites and understanding their functional consequences. acs.org

Table 2: Example of this compound in RNA-Protein Cross-linking

| Experiment | Components | Conditions | Result | Reference(s) |

|---|

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N6-Methyladenosine |

| Adenine |

| Hypoxanthine |

| Mercaptopurine |

| Lysine |

| Histone H3 |

| Boronic acid |

| Pyridin-2-one |

| Tributylstannylthiophene |

| Tributylstannylfuran |

| 2-amino-6-(2-thienyl)purine |

| 2-amino-6-(2-furanyl)purine |

| 2-amino-6-(N,N-dimethylamino)purine |

| 6-chloro-2-iodopurine |

| Hypoxanthine |

| 6-chloro-9-(tetrahydropyran-2-yl)purine |

| Tributyltin chloride |

| Dideoxyinosine |

| 6-mercaptopurine (B1684380) |

Anticancer Mechanisms Investigated

The anticancer properties of this compound and its derivatives are attributed to their ability to interfere with fundamental cellular processes essential for the survival and proliferation of cancer cells. These mechanisms include the disruption of nucleic acid synthesis, the induction of programmed cell death (apoptosis), and the modulation of critical cellular signaling pathways.

As a purine analog, this compound can interfere with nucleic acid metabolism, a key target for anticancer therapies. researchgate.netnih.gov Its structural similarity to natural purine bases allows it to be recognized by enzymes involved in DNA and RNA synthesis. This interference can disrupt the production of new genetic material, which is a critical requirement for rapidly dividing cancer cells. nih.gov The anticancer mechanisms of purine nucleoside analogs often rely on the inhibition of DNA synthesis. researchgate.net This disruption of nucleic acid synthesis ultimately leads to a halt in cellular proliferation. researchgate.net

Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain purine derivatives exhibit potent activity, sometimes superior to established chemotherapeutic agents like 5-Fluorouracil. researchgate.net

Table 1: Cytotoxic Activity of a this compound Derivative

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HeLa | Cervical Cancer | 5.2 |

| MCF-7 | Breast Cancer | 7.8 |

| A549 | Lung Cancer | 4.5 |

This table presents the half-maximal inhibitory concentration (IC50) values for a derivative of this compound, demonstrating its efficacy in inhibiting the growth of various cancer cell lines. chemsrc.com

A crucial mechanism for many anticancer agents is the induction of apoptosis, or programmed cell death. researchgate.net This process eliminates malignant cells in a controlled manner, preventing inflammation and damage to surrounding tissues. researchgate.netnih.gov this compound derivatives have been shown to trigger this cellular suicide program through various pathways. chemsrc.com

The intrinsic, or mitochondrial, pathway of apoptosis is a major route for inducing cell death in response to cellular stress. researchgate.netwikipedia.orgembopress.org This pathway is initiated by the release of key proteins from the mitochondria, most notably Cytochrome c. berkeley.edursc.org Once in the cytosol, Cytochrome c participates in the formation of a protein complex called the apoptosome, which in turn activates a cascade of enzymes known as caspases. nih.govresearchgate.net

This cascade involves initiator caspases, like caspase-9, which then activate executioner caspases, such as caspase-3. researchgate.netnih.gov Caspase-3 is a critical executioner that cleaves numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. researchgate.netnih.govmdpi.com Research on purine analogs has demonstrated their ability to trigger this pathway. For example, a chloro-iodopurine compound was found to induce apoptosis through the activation of caspases, including caspase-3, and to promote the release of mitochondrial Cytochrome c. frontiersin.org The release of Cytochrome c is a primary trigger for the onset of apoptosis.

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression and are frequently dysregulated in cancer. nih.govnih.gov One of the most studied oncogenic miRNAs is miR-21, which is often overexpressed in various cancers, including colorectal and breast cancer. nih.govmagtech.com.cn High levels of miR-21 promote tumor progression by inhibiting tumor suppressor genes, such as PTEN and PDCD4, thereby suppressing apoptosis and stimulating invasion and metastasis. nih.govmagtech.com.cnfrontiersin.org

Consequently, the downregulation of miR-21 is considered a promising therapeutic strategy. For instance, a decrease in miR-21 expression has been linked to better outcomes in breast cancer patients following chemotherapy. researchgate.net While direct evidence linking this compound to the downregulation of miR-21 is still emerging, the modulation of oncogenic miRNAs represents a key mechanism in modern cancer therapy. It has been shown that various external factors, such as components of cigarette smoke, can lead to the downregulation of miR-21. The targeting of the IL-6/JAK/STAT pathway, which can promote miR-21 expression, is another area of investigation. researchgate.net

Cancer is characterized by uncontrolled cell division, which results from a dysregulated cell cycle. Inducing cell cycle arrest is a key strategy to halt tumor growth. nih.gov this compound derivatives have been shown to interfere with the cell cycle, forcing cancer cells to stop dividing. researchgate.net Studies have demonstrated that these compounds can arrest cell cycle progression in cell lines such as HeLa cervical cancer cells. nih.gov In some cases, the specific phase of arrest has been identified; for example, a derivative of this compound was found to cause cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. chemsrc.com

Cancer cell proliferation, survival, and adaptation to adverse conditions like low oxygen (hypoxia) are driven by complex signaling networks. The PI3K/Akt pathway is a central hub in this network and is commonly overactive in cancer. researchgate.netresearchgate.net This pathway, in turn, can influence the stability and activity of Hypoxia-Inducible Factor-1 (HIF-1). wikipedia.orgfrontiersin.org

HIF-1 is a master transcription factor that allows tumor cells to survive and grow in hypoxic environments by promoting processes like angiogenesis (new blood vessel formation). wikipedia.org The stability of the HIF-1α subunit is a primary point of regulation. Research indicates that purine analogs can inhibit key components of these survival pathways. Studies on 8-aminoadenosine, a related purine analog, showed it was effective in preclinical models by inhibiting the signaling of Akt/mTOR and Erk pathways. researchgate.net The inhibition of the Akt pathway can prevent the accumulation of HIF-1α, thereby disrupting the cell's response to hypoxia and hindering tumor progression. frontiersin.org

Modulation of microRNA Expression (e.g., miR-21 downregulation)

Cytostatic Activity of this compound Derivatives on Cancer Cell Lines

This compound and its derivatives have demonstrated notable cytostatic activity against various cancer cell lines. The introduction of different substituents onto the this compound scaffold allows for the modulation of their anticancer potential.

Research has shown that certain 6-phenylpurine ribonucleosides exhibit significant cytostatic activity. scilit.com Specifically, derivatives with hydrogen, fluorine, chlorine, or an alkoxy group at the 4-position of the phenyl ring were found to be active against CCRF-CEM (human T-cell lymphoblast-like), HeLa (human cervical cancer), and L1210 (mouse lymphocytic leukemia) cell lines, with IC50 values ranging from 0.25 to 20 μmol/L. scilit.com In contrast, the corresponding 6-phenylpurine and 2-amino-6-phenylpurine bases, as well as 2-amino-6-phenylpurine ribosides, were inactive against these cell lines. scilit.com

Furthermore, studies on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives have highlighted their high cytotoxic activity. nih.govmdpi.com These compounds were particularly effective against 4T1 (murine mammary carcinoma), COLO201 (human colorectal adenocarcinoma), SNU-1 (human gastric carcinoma), and HepG2 (human hepatocellular carcinoma) cells. nih.gov The cytotoxic effect of these conjugates appears to be dependent on both the purine and the difluorobenzoxazine fragments connected by a linker of a specific length. nih.govmdpi.com

The cytostatic activity of this compound derivatives has also been observed in other contexts. For instance, some derivatives have shown cytotoxic effects against the L1210 and mammary 16/C tumor cell lines. google.com Additionally, certain isatin (B1672199) derivatives, which can be synthesized from purine precursors, have displayed cytotoxicity against three human tumor cell lines (SGC-7901, HepG2, HCT-116) with IC50 values between 10-20 μM. researchgate.net

The following table summarizes the cytostatic activity of selected this compound derivatives and related compounds on various cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| 6-(4-X-substituted phenyl)purine ribonucleosides (X = H, F, Cl, OR) | CCRF-CEM, HeLa, L1210 | 0.25 - 20 | scilit.com |

| N-[ω-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H- lookchem.combenzoxazine | 4T1, COLO201, SNU-1, HepG2 | High Cytotoxicity | nih.gov |

| Isatin derivatives | SGC-7901, HepG2, HCT-116 | 10 - 20 | researchgate.net |

| Thieno[2,3-b]pyridine derivative (3b) | CCRF-CEM | 2.580 ± 0.550 | researchgate.net |

| Thieno[2,3-b]pyridine derivative (3b) | CEM/ADR5000 | 4.486 ± 0.286 | researchgate.net |

Interference with Nucleotide Metabolism

A primary mechanism through which this compound and its derivatives exert their biological effects is by interfering with nucleotide metabolism. chemimpex.com Due to their structural similarity to natural purines, these compounds can act as analogs and disrupt the normal synthesis and function of nucleic acids. ontosight.aismolecule.com

This compound can be incorporated into nucleic acids, a property that is useful for studying nucleic acid synthesis, repair, and replication. ontosight.ai This incorporation can lead to the inhibition of DNA synthesis, which is a key factor in its antitumor activity. biosynth.com The presence of the iodine atom at the 6-position alters the molecule's properties, potentially affecting the hydrogen bonding crucial for base pairing in DNA and RNA. ontosight.ai

Derivatives of this compound have been shown to interfere with pyrimidine (B1678525) nucleotide biosynthesis. nih.gov For example, the toxicity of certain nucleoside analogs is enhanced by purine derivatives, which are thought to deplete the cellular pool of phosphoribosylpyrophosphate (PRPP). nih.gov PRPP is a key substrate in the synthesis of orotidine (B106555) monophosphate (OMP). A reduction in OMP levels can lead to the inhibition of OMP decarboxylase, a critical enzyme in pyrimidine synthesis. nih.gov

Furthermore, some this compound derivatives are designed to target specific enzymes involved in nucleotide metabolism. For instance, they can act as inhibitors of enzymes like thymidine (B127349) kinase, which is vital for viral replication. By mimicking natural substrates, these compounds can bind to the active sites of such enzymes, thereby disrupting essential cellular and viral processes.

Antiviral Mechanisms Investigated

Inhibition of Viral Replication Processes

This compound and its derivatives have been investigated for their potential to inhibit the replication of various viruses. smolecule.com Their mechanism of action often involves interfering with critical steps in the viral life cycle. As purine analogs, these compounds can be recognized by viral enzymes and incorporated into the viral genetic material, leading to a halt in replication. lookchem.comontosight.ai

One of the key strategies employed by these compounds is the inhibition of viral DNA synthesis. atsu.edu By acting as a nucleoside analog, this compound can be taken up by infected cells and, once phosphorylated, can compete with natural deoxynucleotides for incorporation into the growing viral DNA chain. The absence of a 3'-hydroxyl group in some of these analogs prevents further chain elongation, thus terminating viral DNA replication. researchgate.net This mechanism is particularly effective against viruses that rely on their own DNA polymerases for replication. atsu.edu

Furthermore, modifications at the 6-position of the purine ring, such as the introduction of an iodine atom, can enhance the antiviral efficacy by mimicking natural substrates involved in viral replication. These structural alterations allow the compounds to bind to viral enzymes with high affinity, disrupting their normal function and thereby inhibiting the production of new virus particles.

Targeting RNA-Dependent RNA Polymerases (RdRp)

A significant antiviral mechanism of nucleoside analogs, including derivatives of this compound, is the targeting of RNA-dependent RNA polymerases (RdRp). nih.gov These enzymes are essential for the replication and transcription of RNA viruses and represent a prime target for antiviral drug development. otavachemicals.comnih.gov

The active sites of RdRps are generally conserved across different RNA viruses. nih.gov Nucleoside analogs, once converted to their triphosphate form within the host cell, can be recognized by the viral RdRp as a substrate. These analogs are then incorporated into the nascent viral RNA strand. This incorporation can lead to the termination of the growing RNA chain, a mechanism known as chain termination. nih.gov

The entry of nucleotide triphosphates (NTPs) into the RdRp active site occurs through specific channels. nih.gov this compound derivatives, in their activated triphosphate form, can compete with natural NTPs for entry into this active site. Once incorporated, the presence of the modified purine base can disrupt the proper functioning of the polymerase, leading to the inhibition of viral replication. nih.gov

Incorporation into Viral Nucleic Acids

A key aspect of the antiviral activity of this compound is its ability to be incorporated into viral nucleic acids. ontosight.ai As a synthetic analog of natural purine bases, it can be metabolized within the cell and converted into a form that can be used as a building block for DNA or RNA synthesis. ontosight.ai

During viral replication, viral polymerases can mistakenly recognize the modified nucleotide derived from this compound and incorporate it into the growing viral genome. smolecule.com This incorporation of a "fraudulent" base can have several detrimental consequences for the virus. smolecule.com The presence of the bulky iodine atom can cause steric hindrance and disrupt the normal helical structure of the nucleic acid. ontosight.ai This can interfere with subsequent rounds of replication and transcription.

Moreover, the altered electronic properties of the iodinated purine can lead to mispairing with other bases, resulting in mutations in the viral genome during replication. An accumulation of such mutations can lead to a phenomenon known as "error catastrophe," where the viral population becomes non-viable due to a high mutational load. This mechanism of inducing errors in viral replication is a powerful antiviral strategy. smolecule.com

Efficacy Against Specific Viral Pathogens (e.g., Usutu Virus, Herpes Simplex Virus)

Research has demonstrated the antiviral activity of this compound and its derivatives against specific viral pathogens, including Usutu virus (USUV) and Herpes Simplex Virus (HSV).

Usutu Virus (USUV): Derivatives of this compound have shown efficacy against USUV, an emerging mosquito-borne flavivirus. nih.govdntb.gov.ua In vitro studies have shown that compounds like 7-deaza-2′-methyladenosine (7DMA), which can be synthesized from this compound, can reduce USUV titers. nih.gov For instance, treatment with 7DMA at a concentration of 25 µM or greater led to a reduction in USUV replication in both Vero CCL81 and SH-SY5Y cells. nih.gov The antiviral effect was more pronounced in SH-SY5Y cells, a human neuroblastoma cell line, where a 100 µM concentration of 7DMA resulted in an approximately 10,000-fold reduction in viral titers. nih.gov It is noteworthy that USUV has shown resistance to some interferon-stimulated genes like ISG20, making the development of direct-acting antivirals important. d-nb.info

Herpes Simplex Virus (HSV): this compound has been utilized as a precursor in the synthesis of antiviral agents targeting HSV. researchgate.net The mechanism of action against HSV often involves the inhibition of viral DNA replication. atsu.edu For instance, 6-thioguanine, a related purine analog, has demonstrated potent anti-HSV-1 activity, being more effective than acyclovir (B1169) (ACV) and ganciclovir (B1264) (GCV) in some studies. nih.gov While not a direct study on this compound, this highlights the potential of modified purines in combating HSV. Other research has shown that compounds like 6-fluoropurine (B74353) can inhibit the replication of HSV by being incorporated into the viral DNA. smolecule.com Oncolytic HSV, such as HSV1716, has also been shown to be effective in killing various tumor cell lines. dovepress.com

The following table presents data on the efficacy of a this compound derivative against Usutu virus.

| Compound | Virus | Cell Line | Concentration (µM) | Viral Titer Reduction | Reference |

| 7DMA | Usutu Virus (USUV) | Vero CCL81 | 100 | ~50-fold | nih.gov |

| 7DMA | Usutu Virus (USUV) | SH-SY5Y | 100 | ~10,000-fold | nih.gov |

Enzymatic Interactions and Metabolic Interference of this compound

Inhibition of Purine Metabolic Enzymes

This compound and its derivatives have been the subject of research regarding their interaction with key enzymes in the purine metabolic pathway, demonstrating inhibitory effects on enzymes such as adenosine (B11128) deaminase (ADA) and inosine (B1671953) monophosphate dehydrogenase (IMPDH).

Adenosine Deaminase (ADA):

Adenosine deaminase is a crucial enzyme in purine metabolism, catalyzing the deamination of adenosine and deoxyadenosine (B7792050) to inosine and deoxyinosine, respectively. The inhibition of ADA is a therapeutic strategy for certain types of leukemia and has been explored for its potential in modulating immune responses. While some purine analogues are known to be potent inhibitors of ADA, studies on this compound itself are part of a broader investigation into C-C substituted purines. avcr.cz The stability of the C-C bond in these compounds, compared to the glycosidic bond in nucleosides, makes them less susceptible to enzymatic degradation by enzymes like ADA. avcr.cz Research on related compounds, such as 6-(hydroxylamino)purine derivatives, has shown that some are resistant to ADA, while others act as inhibitors. nih.gov This suggests that the nature of the substituent at the 6-position of the purine ring plays a critical role in determining the interaction with ADA.

Inosine Monophosphate Dehydrogenase (IMPDH):

IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for immunosuppressive, antiviral, and anticancer drugs. mdpi.com Mycophenolic acid is a well-known inhibitor of IMPDH. mdpi.comscbt.com Research has explored various purine-based compounds as potential IMPDH inhibitors. For instance, a series of guanidine-based small molecule inhibitors of IMPDH have been developed, with some synthetic routes involving this compound as a precursor. researchgate.net The inhibition of IMPDH by these compounds disrupts the production of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby affecting cell proliferation. mdpi.comscbt.com The development of IMPDH inhibitors is an active area of research, with a focus on creating compounds with high specificity and potency. mdpi.comscbt.comnih.gov

Substrate Specificity for Nucleoside Phosphorylases and Transglycosylation Reactions

Nucleoside phosphorylases (NPs) are enzymes that catalyze the reversible cleavage of the glycosidic bond in nucleosides, playing a key role in the purine salvage pathway. mdpi.com This catalytic activity can be harnessed for the synthesis of modified nucleosides through transglycosylation reactions, where a sugar moiety is transferred from a donor nucleoside to a purine base. researchgate.net

This compound has been identified as a substrate in transglycosylation reactions catalyzed by whole-cell biocatalysts. In a screening of various microorganisms, Bacillus stearothermophilus ATCC 12980 was found to be an effective biocatalyst for the production of several 6-substituted purine ribonucleosides, including this compound ribonucleoside. researchgate.net Similarly, studies using Aeromonas hydrophila have demonstrated its ability to catalyze the transglycosylation of this compound, yielding this compound riboside. conicet.gov.ar In fact, among several 6-substituted purines tested with A. hydrophila, this compound proved to be the most effective substrate. conicet.gov.ar

The substrate specificity of nucleoside phosphorylases varies between organisms. For example, purine nucleoside phosphorylase from E. coli exhibits a broader substrate specificity compared to the human enzyme, accepting both 6-oxo and 6-amino purine nucleosides. nih.govscribd.com This difference in specificity is being explored for applications in gene therapy. nih.govscribd.com The ability of certain microbial nucleoside phosphorylases to accept this compound as a substrate highlights their potential for the enzymatic synthesis of modified nucleosides with potential therapeutic applications. researchgate.netconicet.gov.ar

Below is a data table summarizing the transglycosylation of this compound by different microorganisms.

| Microorganism | Product | Yield (%) | Time (h) |

| Aeromonas hydrophila CECT 4226 | This compound riboside | 72 | 8 |

| Bacillus stearothermophilus ATCC 12980 | This compound ribonucleoside | - | - |

Data for Aeromonas hydrophila CECT 4226 from Bentancor et al. conicet.gov.ar Data for Bacillus stearothermophilus ATCC 12980 from Trelles et al. researchgate.net ("-" indicates data not specified in the source).

Effects on Prostaglandin (B15479496) Synthesis and Anti-inflammatory Potential

Prostaglandins (B1171923) are lipid compounds that play a significant role in inflammation. libretexts.orgyoutube.com The synthesis of prostaglandins is a complex process that can be targeted by anti-inflammatory drugs. libretexts.orgyoutube.com Some purine derivatives have been investigated for their anti-inflammatory properties, which may be linked to their effects on prostaglandin synthesis and other inflammatory pathways. biosynth.comresearchgate.net

Table of Compounds

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 6-Iodopurine |

| Adenosine (B11128) |

| Adenosine triphosphate (ATP) |

| 2-amino-6-chloropurine |

| 2-amino-6-iodopurine |

| 6-arylpurine nucleosides |

| 6-chloropurine (B14466) |

| 6-chloro-9-(tetrahydropyran-2-yl)purine |

| 6-chloro-2-iodopurine |

| 2,6-dichloropurine (B15474) |

| Flavin adenine (B156593) dinucleotide (FAD) |

| Guanine (B1146940) |

| Guanosine (B1672433) |

| Guanosine triphosphate (GTP) |

| Hypoxanthine |

| Nicotinamide (B372718) adenine dinucleotide (NADH) |

Applications in Drug Discovery and Rational Drug Design

Design and Synthesis of 6-Iodopurine-Based Prodrugs

The prodrug approach is a key strategy in drug development to overcome undesirable properties of a parent drug, such as poor solubility or lack of target specificity. researchgate.netnih.gov A prodrug is a biologically inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug. nih.govnih.gov This strategy is increasingly integrated into the early stages of drug development to optimize pharmacokinetic and pharmacodynamic profiles. researchgate.net

Poor aqueous solubility is a major obstacle in drug development, affecting up to 40% of marketed drugs and a higher percentage of developmental candidates, leading to low bioavailability and variable therapeutic outcomes. mdpi.com Prodrug strategies can effectively enhance the solubility and permeability of a parent compound. researchgate.netpatsnap.com For a molecule like this compound, which serves as a precursor to various therapeutic agents, several prodrug strategies could be employed to improve its pharmacokinetic properties.

Attachment of Hydrophilic Moieties : One of the most common strategies is to covalently bond a hydrophilic group, or "promoieity," to the drug molecule. researchgate.net For purine (B94841) analogues, this often involves modification at the N9 position of the purine ring or the hydroxyl groups of the ribose sugar in nucleoside derivatives.

Phosphate (B84403) Esters : The addition of a phosphate group is a well-established method to dramatically increase water solubility. nih.gov Fosphenytoin, a phosphate ester prodrug of phenytoin, is a classic example of this approach, enhancing solubility for intravenous administration. nih.gov A similar strategy could be applied to a this compound nucleoside, creating a highly water-soluble derivative that can be cleaved by endogenous phosphatases to release the active drug. nih.gov

Amino Acid Conjugates : Linking amino acids to a drug can improve water solubility and potentially utilize amino acid transporters for enhanced absorption. mdpi.com The selection of L-valyl and L-isoleucyl esters, for instance, has been shown to be effective in improving the oral bioavailability of other nucleoside analogues.

Glucuronide Prodrugs : Attaching glucuronic acid can increase solubility and is often used to create prodrugs that are activated by specific enzymes like β-glucuronidase, which can be overexpressed in certain tissues, such as tumors. nih.gov

Nanotechnology-Based Formulations : Advanced drug delivery systems can also be considered a type of prodrug strategy. Encapsulating a this compound derivative within nanocarriers like liposomes, polymeric nanoparticles, or nanomicelles can improve its solubility, stability, and bioavailability. mdpi.compatsnap.com For example, RNA nanoparticles have been used to solubilize paclitaxel, increasing its water solubility by thousands of times. researchgate.net

These modifications aim to create a bioreversible derivative that is chemically stable and efficiently converted to the parent drug in vivo, without generating toxic byproducts. researchgate.netnih.gov

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, such as a tumor, thereby increasing efficacy and reducing systemic toxicity. Prodrugs are central to many of these strategies, which can be broadly categorized as site-specific bioactivation or site-directed delivery.

Enzyme-Activated Prodrug Therapy : This approach designs prodrugs that are activated by enzymes predominantly found at the target site.

Antibody-Directed Enzyme Prodrug Therapy (ADEPT) : This is a two-step strategy. First, an antibody-enzyme conjugate is administered and localizes at the tumor surface. After the conjugate has cleared from circulation, a non-toxic prodrug is given, which is then converted into a potent cytotoxic drug specifically at the tumor site by the localized enzyme. A this compound-based cytotoxic agent could be masked as a prodrug for use in an ADEPT system.

Gene-Directed Enzyme Prodrug Therapy (GDEPT) : In this strategy, a gene encoding a non-human enzyme is delivered to and expressed only in tumor cells. A subsequent prodrug is then administered that can only be activated by this foreign enzyme, ensuring highly localized drug release.

Ligand-Targeted Delivery : The surface of drug delivery systems, such as polymersomes, can be functionalized with ligands (e.g., antibodies, peptides, carbohydrates) that bind to specific receptors overexpressed on target cells. sigmaaldrich.com This active targeting mechanism enhances the accumulation of the drug at the desired site. A this compound derivative could be encapsulated within such a functionalized nanocarrier for targeted release. sigmaaldrich.com

Stimuli-Responsive Systems : Nanocarriers can be engineered to release their payload in response to specific stimuli within the local microenvironment of a diseased tissue, such as changes in pH or the presence of specific enzymes. researchgate.net This provides another layer of control for targeted drug delivery.

Strategies for Enhancing Pharmacokinetic Properties (e.g., Bioavailability, Solubility)

Rational Drug Design Approaches for this compound Analogues

Rational drug design utilizes the knowledge of a biological target's structure and function to create new therapeutic agents. This compound serves as a key intermediate in this process, allowing for systematic structural modifications to optimize interactions with the target, enhance potency, and improve selectivity.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how systematic changes to a molecule's structure affect its biological activity. openaccessjournals.comdrugdesign.org For purine derivatives, SAR studies have revealed that modifications at the C2, C6, and N9 positions of the purine ring are critical for modulating activity and selectivity against various biological targets, such as protein kinases or receptors. researchgate.netnih.gov

The this compound scaffold is particularly useful because the iodine atom can be readily displaced or used in cross-coupling reactions to introduce a wide variety of substituents at the C6 position. acs.org This allows for extensive exploration of the chemical space around the purine core.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for 6-Substituted Purine Derivatives

| Position Modified | Structural Change | Impact on Biological Activity | Reference |

|---|---|---|---|

| C6 | Introduction of arylpiperazinyl moiety | Beneficial for cytotoxic activity against cancer cell lines. | nih.gov |

| C6 | Substitution with 6-O-alkyl groups | Some analogues were found to activate the human Stimulator of Interferon Genes (hSTING) without cytotoxicity. | nih.gov |

| C2 | Introduction of bulky groups | Not favorable for cytotoxic activity in certain 2,6,9-trisubstituted purine series. | nih.gov |

| C2 | Chlorine substitution | In some adenosine (B11128) derivatives, 2-Cl substitution was important for dual receptor-binding affinity to PPARγ/δ. | researchgate.net |

| N9 | Glycosylation (addition of a sugar) | Critical for activity in many nucleoside analogues targeting enzymes involved in nucleic acid synthesis. | |

These studies demonstrate that even subtle modifications to the purine scaffold can lead to significant changes in biological function, highlighting the importance of the systematic approach enabled by versatile building blocks like this compound. researchgate.net

Computational methods, particularly molecular docking, are indispensable tools in modern drug design. nih.gov Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target protein. researchgate.net This allows researchers to visualize and analyze ligand-target interactions at an atomic level, helping to explain observed SAR data and guide the design of new, more potent analogues. mdpi.com

In the context of this compound derivatives, docking studies can be used to:

Predict Binding Modes : Simulate how different analogues, with various substituents introduced via the 6-iodo precursor, fit into the active site of a target enzyme (e.g., a kinase).

Rationalize SAR : Explain why certain modifications lead to increased or decreased activity by identifying key interactions, such as hydrogen bonds or hydrophobic contacts, or by revealing steric clashes.

Virtual Screening : Screen large virtual libraries of potential this compound derivatives to prioritize which compounds to synthesize and test experimentally, saving time and resources.

For example, docking analyses of newly synthesized purine and pyrimidine (B1678525) derivatives have been used to predict their binding energies and interactions with various receptor sites, including those involved in inflammation and cancer. nih.gov The results of such in silico studies often correlate well with in vitro biological evaluations, validating their predictive power. mdpi.com

Structure-Activity Relationship (SAR) Studies

Development of this compound Derivatives as Biochemical Probes

Beyond direct therapeutic applications, this compound is a highly versatile building block for the synthesis of biochemical probes. researchgate.net These probes are essential tools for studying complex biological processes, such as nucleic acid structure, function, and interactions with other molecules. researchgate.netthieme-connect.de

The reactivity of the C6-iodine bond makes it an ideal handle for post-synthetic modification of oligonucleotides (DNA and RNA). researchgate.netmdpi.com In this approach, a this compound nucleoside is incorporated into a growing DNA or RNA chain during solid-phase synthesis. Subsequently, the iodine atom can be substituted with a variety of functional groups using reactions like the Sonogashira or Suzuki cross-coupling. researchgate.netmdpi.com

This methodology allows for the site-specific introduction of:

Fluorescent Dyes : To study RNA structure, dynamics, and interactions via spectroscopic methods. researchgate.net

Biotin or Other Affinity Tags : For use in pulldown assays to isolate and identify binding partners (e.g., proteins) for a specific nucleic acid sequence.

Cross-linking Agents : To map the interactions between different parts of a nucleic acid or between nucleic acids and proteins.

Unnatural Base Pairs : To expand the genetic alphabet and develop novel biotechnological tools. mdpi.com

The ability to use this compound for late-stage functionalization provides a powerful and flexible platform for creating custom-designed nucleic acid probes, enabling a deeper understanding of the epitranscriptome and other fundamental biological systems. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regioselectivity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 6-iodopurine. jchps.com Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule. ox.ac.uk

A particularly powerful NMR technique for this purpose is Heteronuclear Multiple Bond Correlation (HMBC). HMBC is a two-dimensional NMR experiment that reveals long-range couplings between protons and carbons (typically over two to four bonds). ox.ac.uk This is instrumental in confirming the regioselectivity of substitution on the purine (B94841) ring system. For instance, in the synthesis of this compound derivatives, HMBC can definitively establish the position of the iodine atom. vulcanchem.comresearchgate.netrsc.org

In the case of a related compound, 6-chloro-2-iodopurine, HMBC studies were crucial in confirming the regioselectivity of the iodination step. researchgate.netrsc.orgresearchgate.net Correlations observed between the H-8 proton and the C-4 and C-5 carbons, as well as between the H-1' proton of a protecting group and the C-4 and C-8 carbons, unambiguously confirmed the positions of the substituents. researchgate.net For this compound itself, one would expect to observe key HMBC correlations that confirm the iodine's position at C6. For example, a correlation between the proton at position 8 (H-8) and the carbon at position 6 (C-6) would provide strong evidence for the 6-iodo substitution. vulcanchem.com

The chemical shifts in the ¹³C NMR spectrum are also diagnostic. The presence of the heavy iodine atom at C-6 would be expected to shift the resonance of this carbon to a characteristic value, for instance, around δ 145 ppm. vulcanchem.com

Table 1: Representative NMR Data for Halogenated Purine Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Key HMBC Correlations |

| ¹H | H-8: ~8.15 - 8.75 | H-8 to C-4, C-5, C-6 |

| H-2: ~8.20 | H-2 to C-4, C-6 | |

| ¹³C | C-6: ~145 | |

| C-2: Varies with substitution | ||

| C-4: ~149 - 152 | ||

| C-5: ~129 | ||

| C-8: ~140 - 145 |

Note: The exact chemical shifts can vary depending on the solvent and any protecting groups present on the molecule.

Mass Spectrometry Techniques for Molecular Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and elemental composition of a compound. measurlabs.com For this compound and its derivatives, several ionization techniques are commonly employed.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. measurlabs.com This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing purine derivatives. researchgate.netcolby.edu It typically generates protonated molecules [M+H]⁺, allowing for the determination of the molecular weight. researchgate.net ESI-MS has been used to confirm the formation of stable host-guest complexes of purine nucleosides. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another soft ionization technique often used for the analysis of biomolecules, but it can also be applied to smaller organic molecules. nih.govmdpi.com It is known for its speed and sensitivity. nih.govmdpi.com While less commonly reported specifically for this compound, it is a powerful tool for microbial identification and could be applied to the analysis of purine-containing samples. nih.govmicropspbgmu.ru

Table 2: Mass Spectrometry Data for a Halogenated Purine Derivative

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HRMS (ESI) | Positive | 364.9665 | [M+H]⁺ for C₁₀H₁₁ClIN₄O |

| ESI-MS | Positive | 365 | [M+H]⁺ |

| 239 | [M-I]⁺ |

Data adapted from the characterization of 6-chloro-2-iodo-9-(tetrahydropyran-2-yl)purine. researchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orglibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The analysis of this pattern allows for the calculation of the electron density within the crystal, which in turn reveals the positions of the atoms and the nature of the chemical bonds. wikipedia.org

For purine derivatives, X-ray crystallography provides unambiguous confirmation of the molecular structure, including the regiochemistry of substitution. researchgate.netnih.gov In a study on 6-chloro-2-iodopurine, single-crystal X-ray diffraction was used to determine the molecular structures of the final product and its 9-protected precursor, confirming the regioselectivity of the synthesis. researchgate.netrsc.orgresearchgate.net The crystallographic data also reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which influence the crystal packing. researchgate.net

Table 3: Selected Crystallographic Data for 6-chloro-2-iodo-9-(tetrahydropyran-2-yl)purine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |